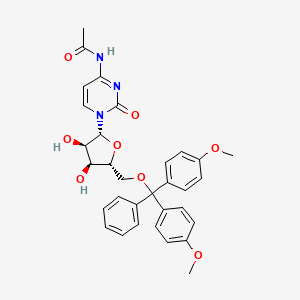![molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6](/img/new.no-structure.jpg)
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a pyrroloquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose.
Formation of the Nucleoside: The nucleoside derivative is then fused with 2,6-dichloropurine under specific conditions to yield the desired α-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.
科学的研究の応用
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and nucleoside metabolism.
Medicine: Due to its structural similarity to natural nucleosides, it is explored for its potential antiviral and anticancer properties. It can inhibit viral replication or induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents and diagnostic tools.
作用機序
The mechanism of action of 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin involves its incorporation into DNA or RNA chains during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
2′-Deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2′-Deoxyguanosine: Known for its role in DNA synthesis and repair.
5-Bromo-2′-deoxyuridine: Used as a marker for DNA synthesis and in cancer treatment.
Uniqueness
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin is unique due to its specific structural features, which confer distinct biological activities. Its tetrahydro-pyrroloquinoline core differentiates it from other nucleoside analogs, potentially offering unique interactions with biological targets and novel therapeutic applications.
特性
CAS番号 |
169387-70-6 |
|---|---|
分子式 |
C₂₀H₂₅N₂O₅ |
分子量 |
373.42 |
同義語 |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)


![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)
